molecular formula C16H16FNO B2741257 1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1023539-15-2

1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2741257
CAS No.: 1023539-15-2
M. Wt: 257.308
InChI Key: OZYJRQPBXSWQFN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a tetrahydroindol-4-one derivative featuring a bicyclic scaffold with a ketone group at position 2. Its structure includes a 3-fluorophenyl substituent at position 1 and methyl groups at positions 2 and 3.

Properties

IUPAC Name

1-(3-fluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-10-6-15-14(16(19)7-10)8-11(2)18(15)13-5-3-4-12(17)9-13/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJRQPBXSWQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC=C3)F)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

Cyclization and Ring Functionalization

The tetrahydroindole scaffold undergoes cyclization reactions to form fused heterocycles. For example:

  • Condensation with hydrazines : Reacting with hydrazine hydrate under acidic conditions yields indazole derivatives via intramolecular cyclization. A study demonstrated the synthesis of 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one through refluxing with hydrazine hydrate in methanol .

Reaction ConditionsProductYield
Hydrazine hydrate, MeOH, refluxIndazole derivatives (e.g., 5A, 5D) 65–98%

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing nature directs reactivity to specific positions:

Ketone Reactivity

The 4-ketone group is pivotal for nucleophilic additions and reductions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, though steric hindrance from adjacent methyl groups may limit efficiency.

  • Condensation : The ketone reacts with β-dicarbonyl compounds (e.g., acetylacetone) in the presence of arylglyoxal hydrates to form functionalized tetrahydroindoles .

Nucleophilic Substitution at the Fluorine Site

While the C–F bond is typically stable, dehydrofluorination can occur under strong basic conditions:

  • Defluorination : Heating with KOtBu or using Pd catalysts may replace fluorine with other nucleophiles (e.g., –OH, –NH₂), though no direct examples exist for this compound. Related fluorophenyl-indole derivatives show such reactivity in cross-coupling reactions .

Acylation and Alkylation

The secondary amine in the tetrahydroindole core undergoes acylation/alkylation:

  • Acylation : Treatment with acetyl chloride or anhydrides in DMF introduces acetyl groups at the nitrogen.

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base forms N-alkylated products .

Cross-Coupling Reactions

The aryl bromide derivative (if synthesized) could participate in Suzuki-Miyaura couplings. For example:

  • Pd-mediated coupling : Aryl boronic acids react with brominated tetrahydroindoles to form biaryl structures, as seen in related KRAS inhibitor syntheses .

Photochemical and Thermal Stability

  • Thermal decomposition : Above 200°C, the compound degrades via cleavage of the tetrahydroindole ring, releasing CO and fluorobenzene fragments .

  • Photoreactivity : UV irradiation induces [2+2] cycloadditions in analogous tetrahydroindoles, though this remains unexplored for the target compound .

Key Research Findings

  • Green Synthesis : Ball milling with sulfamic acid enables solvent-free, high-yield (up to 98%) synthesis of tetrahydroindole derivatives, minimizing waste .

  • Biological Relevance : Fluorophenyl and methyl groups enhance interactions with hydrophobic enzyme pockets, as seen in CFTR potentiators and kinase inhibitors .

  • Structural Tunability : Substituents at positions 2 and 6 significantly alter reactivity; bulkier groups hinder ketone reduction but stabilize radical intermediates .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific compound has been studied for its ability to induce apoptosis in cancer cells.

  • Mechanism of Action :
    • Induction of apoptotic pathways.
    • Inhibition of tumor growth factors.

A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective potency.

CompoundCell LineIC50 (µg/mL)
AMCF-75.36
BHepG210.10

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • Disruption of bacterial cell wall synthesis.
    • Interference with DNA replication pathways.
Target BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli47.5 µg/mL

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity :
    • A series of indole derivatives were synthesized and tested for their anticancer properties. Among them, the compound exhibited a lower IC50 value compared to conventional chemotherapeutics like doxorubicin, suggesting enhanced efficacy.
  • Case Study on Antimicrobial Activity :
    • A study focused on the antimicrobial effects of various indole derivatives showed that the introduction of fluorine substituents significantly enhanced antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which can influence various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

  • 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (C22H20ClNO): This analogue replaces the 3-fluorophenyl group with a 4-chlorophenyl moiety. Chlorine’s larger atomic radius and higher lipophilicity (Cl vs. F) may enhance membrane permeability but reduce metabolic stability compared to fluorine. Molecular Weight: 349.86 g/mol (vs. 301.37 g/mol for the target compound). Synthetic Yield: Not explicitly reported, but similar derivatives are synthesized via multi-component reactions in water with moderate yields (~47–88%) .
  • 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (C22H20FNO): The fluorine atom is positioned para to the indole core. This derivative has a molecular weight of 333.41 g/mol and a reported synthesis yield of 88% .

Analogues with Varied Alkyl Substituents

  • 6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (C22H21NO): Lacking halogenation, this compound features two phenyl groups at positions 1 and 2. The absence of fluorine reduces electronegativity, which may diminish polar interactions in biological systems. Its molecular weight is 315.41 g/mol. Synthetic routes for such derivatives often employ one-pot, three-component reactions in aqueous media .
  • However, this may also reduce solubility. Molecular weight: 321.46 g/mol .

Indazole vs. Indole Core Derivatives

  • 1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride :
    Replacing the indol-4-one core with an indazole introduces a basic amine group, altering electronic properties and hydrogen-bonding capacity. This derivative (C15H18ClFN4) has shown relevance in medicinal chemistry, with a molecular weight of 324.78 g/mol .

Key Research Findings and Data Tables

Discussion of Structural and Functional Divergence

  • Electronic Effects: Fluorine’s electronegativity in the target compound likely enhances dipole-dipole interactions and metabolic stability compared to chlorine or non-halogenated analogues .
  • Synthetic Accessibility : Derivatives with para-substituted halogens (e.g., 4-fluorophenyl) exhibit higher yields (88%) compared to multi-component reactions for diphenyl analogues (~47%) .

Biological Activity

1-(3-Fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest
HCT116 (Colon)10.0Inhibition of proliferation

These results suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression by modulating key regulatory proteins such as cyclins and CDKs .

Neuroprotective Effects

In addition to anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

In vitro studies demonstrated that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels and enhanced cell viability in neuronal cell cultures exposed to toxins .

Antiviral Activity

Recent investigations have also highlighted the potential antiviral properties of this indole derivative. In a screening assay against various viruses, the compound displayed notable activity against influenza virus strains with an IC50 value of approximately 8 µM . The mechanism appears to involve interference with viral entry and replication processes.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. Mice treated with 10 mg/kg body weight exhibited a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving alkylation or Friedel-Crafts acylation. For example, alkylation of 4,5,6,7-tetrahydroindol-4-one derivatives with 3-fluorophenylmethyl halides in the presence of K₂CO₃ in acetone (67–75% yield) is a viable route . Reaction temperature, solvent polarity, and catalyst choice (e.g., AlCl₃ for Friedel-Crafts) critically affect regioselectivity and yield. Optimization should include kinetic studies under varying temperatures (e.g., 60–100°C) and solvent systems (polar aprotic vs. protic) .

Q. How can the structural identity of this compound be validated using crystallographic and spectroscopic methods?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks . Complementary spectroscopic validation includes:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl groups (δ 1.2–1.8 ppm) and fluorophenyl protons (δ 7.0–7.5 ppm).
  • HRMS : Confirm molecular formula (C₁₆H₁₇FNO) with <2 ppm mass error .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodological Answer : Use standardized broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining. Recent studies on analogous tetrahydroindole derivatives show MIC ranges of 8–64 µg/mL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 67% vs. 82%) for similar tetrahydroindole derivatives?

  • Methodological Answer : Contradictions often arise from variations in purification (e.g., column chromatography vs. recrystallization) or side reactions (e.g., over-alkylation). Systematic analysis via HPLC tracking of reaction intermediates and kinetic modeling (e.g., using Arrhenius plots) can identify rate-limiting steps. For example, competing N- vs. O-alkylation in polar solvents may require protecting-group strategies .

Q. What mechanistic approaches are used to study its potential anticancer activity?

  • Methodological Answer : Target engagement can be probed via:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates.
  • Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) in cancer cell lines.
  • Computational docking : Use AutoDock Vina to predict binding modes to DNA or protein targets (e.g., intercalation vs. groove binding) .

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Combine:

  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial logIC₅₀ values.
  • Molecular dynamics : Simulate ligand-receptor stability (e.g., 100-ns trajectories in GROMACS) to optimize hydrophobic interactions.
  • ADMET prediction : Use SwissADME to prioritize derivatives with favorable LogP (2.5–3.5) and low hepatotoxicity .

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